molecular formula C23H20ClN3O5S B2494642 N-(5-chloro-2,4-dimethoxyphenyl)-2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide CAS No. 1207060-15-8

N-(5-chloro-2,4-dimethoxyphenyl)-2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide

Cat. No.: B2494642
CAS No.: 1207060-15-8
M. Wt: 485.94
InChI Key: PUCZFAUUCWNFJU-UHFFFAOYSA-N
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Description

This compound features a thieno[3,2-d]pyrimidin-4-one core substituted at position 7 with a 4-methoxyphenyl group. The acetamide side chain is attached to a 5-chloro-2,4-dimethoxyphenyl group, conferring distinct electronic and steric properties.

Properties

IUPAC Name

N-(5-chloro-2,4-dimethoxyphenyl)-2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20ClN3O5S/c1-30-14-6-4-13(5-7-14)15-11-33-22-21(15)25-12-27(23(22)29)10-20(28)26-17-8-16(24)18(31-2)9-19(17)32-3/h4-9,11-12H,10H2,1-3H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUCZFAUUCWNFJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CSC3=C2N=CN(C3=O)CC(=O)NC4=CC(=C(C=C4OC)OC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20ClN3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5-chloro-2,4-dimethoxyphenyl)-2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide is a compound that has garnered interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

1. Antitumor Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antitumor properties. For instance, research on related thieno[3,2-d]pyrimidine derivatives demonstrated their efficacy against various cancer cell lines. A notable study reported the IC50 values for different derivatives tested against human lung cancer cell lines A549 and HCC827, showing promising results for further optimization of these compounds ( ).

CompoundCell LineIC50 (μM)
Compound 5A5492.12 ± 0.21
Compound 6HCC8275.13 ± 0.97
Compound 8NCI-H3586.48 ± 0.11

2. Enzyme Inhibition

This compound has also been evaluated for its enzyme inhibitory activities, particularly against acetylcholinesterase (AChE) and urease. These activities are critical for understanding the potential therapeutic applications in neurodegenerative diseases and gastrointestinal disorders.

The synthesized derivatives showed strong inhibitory effects on urease, which is essential in the treatment of urinary infections and gastric ulcers ( ).

3. Antibacterial Activity

Antibacterial properties have been assessed against various strains including Salmonella typhi and Bacillus subtilis. The results indicated moderate to strong antibacterial activity, suggesting its potential use in treating bacterial infections ( ).

Case Studies and Research Findings

Several studies have explored the biological activities of similar compounds:

  • A study conducted on synthesized thieno[3,2-d]pyrimidines highlighted their anticancer potential through various assays including cell viability and proliferation assays ( ).
  • Another investigation focused on the docking studies to understand the interaction of these compounds with target proteins, revealing significant binding affinities that correlate with their biological activities ( ).

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocyclic Systems and Substituent Analysis

Table 1: Structural Features of Selected Thienopyrimidinone Derivatives
Compound Name Core Structure Position 7 Substituent Acetamide Substituent Molecular Weight (g/mol) Key References
Target Compound Thieno[3,2-d]pyrimidin-4-one 4-Methoxyphenyl N-(5-chloro-2,4-dimethoxyphenyl) Not reported -
N-(2-Chloro-4-methylphenyl)-2-{4-oxo-7-phenylthieno[3,2-d]pyrimidin-3-yl}acetamide (CAS 1105223-65-1) Thieno[3,2-d]pyrimidin-4-one Phenyl N-(2-chloro-4-methylphenyl) 409.89
Compound 8 (Anti-breast cancer candidate) Thieno[2,3-d]pyrimidin-4-one Thiophen-2-yl N-(2-(2,3-dimethoxyphenyl)-4-oxothiazolidin-3-yl) 528
Compound 9 (Anti-breast cancer candidate) Thieno[2,3-d]pyrimidin-4-one Thiophen-2-yl N-(2-(4-chlorophenyl)-4-oxothiazolidin-3-yl) 503
N-(4-ethylphenyl)-2-[[3-(3-methoxyphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide Pyrimido[5,4-b]indole 3-Methoxyphenyl N-(4-ethylphenyl) Not reported

Key Observations:

  • Core Structure: The target compound and CAS 1105223-65-1 share the thieno[3,2-d]pyrimidin-4-one core, whereas compounds 8 and 9 () feature a thieno[2,3-d]pyrimidin-4-one core. The positional isomerism may influence binding to biological targets due to altered electronic distributions .
  • Substituents at Position 7: The target compound’s 4-methoxyphenyl group provides electron-donating effects, contrasting with the phenyl group in CAS 1105223-65-1 and the thiophen-2-yl in compounds 8–7.
  • Acetamide Side Chain: The target compound’s 5-chloro-2,4-dimethoxyphenyl group combines halogen and methoxy substituents, likely improving metabolic stability compared to the 2-chloro-4-methylphenyl group in CAS 1105223-65-1 .

Physicochemical and Spectral Comparisons

  • IR/NMR Data: Target Compound: Expected NH (3390–3300 cm⁻¹) and C=O (1730–1690 cm⁻¹) stretches, consistent with acetamide and pyrimidinone moieties (cf. ) . CAS 1105223-65-1: ¹H-NMR signals for aromatic protons (δ 7.37–7.47 ppm) and methyl groups (δ 2.10–2.50 ppm) align with its substituted phenyl and thienopyrimidine structure .
  • Molecular Weight and LogP: Higher molecular weight in compound 8 (528 g/mol) vs. CAS 1105223-65-1 (409.89 g/mol) correlates with increased thiazolidinone complexity .

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